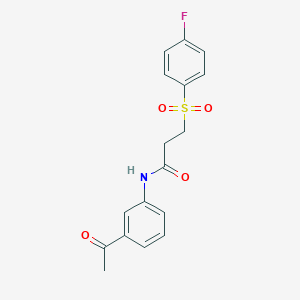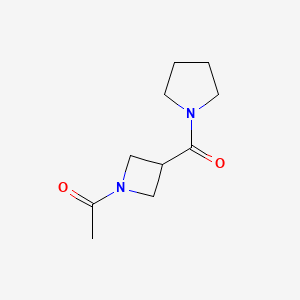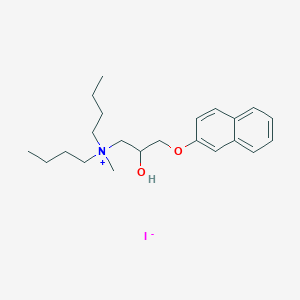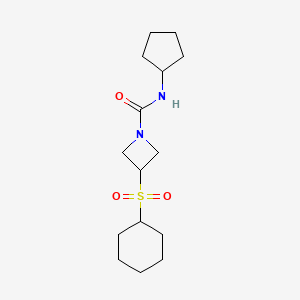
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as AFN-1252 and is a selective inhibitor of the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme.
Applications De Recherche Scientifique
Electrochemical Capacitors and Energy Storage
One significant application of derivatives related to N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide is in the field of electrochemical capacitors. Ferraris et al. (1998) discussed the use of electroactive polymers derived from 3-(4-fluorophenyl)thiophene among others for electrochemical capacitor applications. These materials demonstrated promising energy and power densities, highlighting their potential in high-performance energy storage devices (Ferraris et al., 1998).
Cancer Research and Chemotherapy
In the realm of cancer research, some derivatives have shown potential in inhibiting tumor growth. A study by Yamali et al. (2020) on novel benzenesulfonamide derivatives demonstrated significant in vitro antitumor activity against specific cell lines, suggesting their potential as chemotherapeutic agents (Yamali et al., 2020).
Polymer Science for Fuel Cells
Bae et al. (2009) synthesized a series of sulfonated block copolymers containing fluorenyl groups for fuel-cell applications. These materials showed enhanced proton conductivity and mechanical properties, making them suitable for use in fuel cells (Bae et al., 2009).
Enzyme Inhibition for Therapeutic Applications
Investigations into enzyme inhibitors have also utilized derivatives of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide. For instance, compounds were designed for significant inhibitory profiles against human carbonic anhydrase I and II as well as acetylcholinesterase enzymes, which are relevant in the treatment of various conditions, including glaucoma and Alzheimer's disease (C. Yamali et al., 2020).
Fluorescence Sensors for Chemical Detection
Another research area involves the development of fluorescence sensors, where derivatives of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide could be utilized in the detection of harmful chemicals, offering a sensitive, non-destructive method for environmental monitoring and safety applications (Wu et al., 2019).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-24(22,23)16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVDYRDFDCZBIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-cyclopropyl-1,3-dimethyl-5-((1-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373034.png)

![tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2373036.png)


![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2373041.png)
![Ethyl 2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2373046.png)
![(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide](/img/structure/B2373047.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373049.png)
![(E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B2373051.png)
![6-ethyl-5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373054.png)